molecular formula C18H23N3O2 B5751094 2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol

Cat. No.: B5751094
M. Wt: 313.4 g/mol
InChI Key: WZRGIJCATAWAGD-UHFFFAOYSA-N
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Description

2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol is a chemical compound with the molecular formula C18H22N4O2 It is known for its unique structure, which includes an ethoxy group, a pyridinyl group, and a piperazinyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-pyridin-2-ylpiperazine with an appropriate aldehyde or ketone to form the corresponding imine or amine derivative.

    Phenol Formation: The final step involves the formation of the phenol ring, which can be achieved through a cyclization reaction or by using a phenol precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or pyridinyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol: shares structural similarities with other compounds containing ethoxy, pyridinyl, and piperazinyl groups.

    4-ethoxy-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol: A similar compound with a different substitution pattern on the phenol ring.

    2-ethoxy-4-[(4-pyridin-3-ylpiperazin-1-yl)methyl]phenol: A compound with a pyridinyl group attached at a different position.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-23-17-13-15(6-7-16(17)22)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13,22H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGIJCATAWAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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